The Core of Inhibition: A Technical Guide to the TM5275 Sodium Binding Site on PAI-1
The Core of Inhibition: A Technical Guide to the TM5275 Sodium Binding Site on PAI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The inhibitory potency and cellular effects of TM5275 have been quantified in various studies. The following tables summarize the key quantitative data available for TM5275.
| Parameter | Value | Method | Reference |
| IC50 | 6.95 µM | Chromogenic Assay | MedChemExpress, Selleck Chemicals.[1][2] |
| Cell Line | IC50 | Assay | Reference |
| HT1080 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| HCT116 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| Daoy | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| MDA-MB-231 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| Jurkat | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| ES-2 | ~70-100 µM | Cell Viability Assay | Mashiko et al., 2015. |
| JHOC-9 | ~70-100 µM | Cell Viability Assay | Mashiko et al., 2015. |
The PAI-1 Binding Site of TM5275
Docking Simulation Insights
Mechanism of Action: Induction of Substrate Behavior
Signaling Pathways and Logical Relationships
Experimental Protocols
Detailed experimental protocols for the specific studies on TM5275 are not always available in the public domain. However, based on standard methodologies in the field, plausible protocols for key experiments are provided below.
Molecular Docking Simulation of TM5275 with PAI-1 (Representative Protocol)
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Protein Preparation:
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Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.
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Ligand Preparation:
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Generate the 3D structure of TM5275 sodium using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.
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Prepare the ligand by assigning correct atom types and charges using a force field (e.g., OPLS3e, MMFF94). Generate possible tautomers and ionization states at physiological pH.
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Grid Generation:
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Molecular Docking:
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Perform the docking calculation using a program such as AutoDock Vina or Glide. The software will explore different conformations and orientations of TM5275 within the defined binding site.
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Pose Analysis and Scoring:
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Analyze the resulting docking poses based on their scoring functions, which estimate the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.
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In Vitro PAI-1 Inhibition Assay (Chromogenic Assay for IC50 Determination - Representative Protocol)
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Reagent Preparation:
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Prepare a serial dilution of TM5275 sodium in the assay buffer.
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Pre-incubation:
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Add the different concentrations of the TM5275 serial dilution to the wells. Include a control well with buffer instead of the inhibitor.
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Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).
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Chromogenic Reaction:
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Add the chromogenic substrate to each well. The residual active tPA will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).
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Absorbance Measurement:
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Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of active tPA remaining.
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IC50 Calculation:
